molecular formula C9H7NO2S2 B1521555 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid CAS No. 1193389-32-0

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid

Cat. No.: B1521555
CAS No.: 1193389-32-0
M. Wt: 225.3 g/mol
InChI Key: TWXUVNYVLSBNHK-UHFFFAOYSA-N
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Description

“5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C9H7NO2S2 and a molecular weight of 225.28 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NOS2/c1-6-10-8(5-12-6)9-3-2-7(4-11)13-9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 225.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Crystal Engineering and Coordination Polymers

Research has shown the utility of thiophene derivatives in crystal engineering and the synthesis of coordination polymers. For instance, thiophene-2,5-dicarboxylic acid derivatives have been employed in creating cadmium coordination polymers, showcasing diverse structural architectures and photoluminescence properties. These materials are of interest for their potential applications in optoelectronic devices and as functional materials in various chemical processes (Xue et al., 2015).

Luminescent Materials

Thiophene derivatives have also been explored for their luminescent properties. Studies involving the synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids have reported the formation of hydrogen-bonded complexes that exhibit strong blue or blue-green photoluminescence. These findings suggest the potential use of thiophene derivatives in developing luminescent materials for optical applications (Osterod et al., 2001).

Supramolecular Assemblies

Further research includes the formation of novel supramolecular liquid-crystalline complexes derived from thiophene derivatives. These complexes, formed through intermolecular hydrogen bonding, highlight the versatility of thiophene-based compounds in designing new materials with unique liquid-crystalline properties (Tso et al., 1998).

Organic Sensitizers for Solar Cells

Thiophene derivatives have been engineered at the molecular level to serve as organic sensitizers for solar cell applications. These compounds exhibit high efficiency in photon-to-current conversion when anchored onto TiO2 film, underscoring their significance in enhancing the performance of photovoltaic devices (Kim et al., 2006).

Heterocyclic γ-Amino Acids

Additionally, thiophene derivatives have been synthesized for use in mimicking the secondary structures of proteins. The synthesis of constrained heterocyclic γ-amino acids built around a thiazole ring opens up new avenues in the design of peptidomimetics and drug development (Mathieu et al., 2015).

Safety and Hazards

While specific safety and hazard information for “5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid” is not available, related compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Thiazoles

are a class of organic compounds that contain a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms. They are known for their diverse biological activities . For example, some thiazoles bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Thiophenes

are a class of organic compounds that contain a ring made up of one sulfur atom and four carbon atoms. They are used in various applications, including research in proteomics .

Properties

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c1-5-10-7(4-13-5)8-2-6(3-14-8)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXUVNYVLSBNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid
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5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid
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5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid
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5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid
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5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid
Reactant of Route 6
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5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid

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